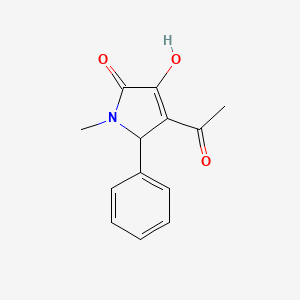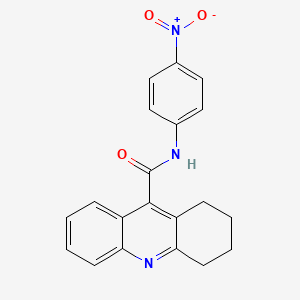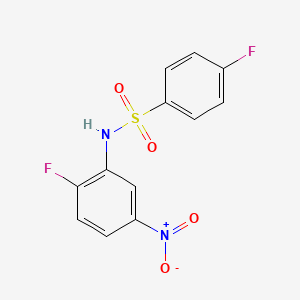![molecular formula C23H31ClN2O4 B5133232 1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5133232.png)
1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines the structural features of adamantane, piperazine, and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced using commercially available 1-adamantyl bromide or 2-adamantyl bromide, which are reacted with piperazine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with the piperazine derivative.
Formation of the Oxalic Acid Salt: The final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance lipophilicity and membrane permeability, while the piperazine ring can interact with various receptors and enzymes. The chlorophenyl group may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Adamantyl)piperazine: Lacks the chlorophenyl group, resulting in different chemical properties and applications.
4-[(2-Chlorophenyl)methyl]piperazine: Lacks the adamantyl group, affecting its lipophilicity and membrane permeability.
1-(2-Adamantyl)-4-phenylpiperazine: Similar structure but without the chlorine atom, leading to differences in reactivity and binding affinity.
Uniqueness
1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine is unique due to the combination of the adamantyl, piperazine, and chlorophenyl groups, which confer distinct chemical properties and potential applications. The presence of the oxalic acid salt further enhances its solubility and stability.
Propriétés
IUPAC Name |
1-(2-adamantyl)-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2.C2H2O4/c22-20-4-2-1-3-17(20)14-23-5-7-24(8-6-23)21-18-10-15-9-16(12-18)13-19(21)11-15;3-1(4)2(5)6/h1-4,15-16,18-19,21H,5-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWXXUSAMMPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-heptyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5133149.png)
![4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE](/img/structure/B5133158.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)
![4-(5-{[(5Z)-3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B5133195.png)

![[1-[(4-methoxyphenyl)methyl]triazol-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B5133215.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride](/img/structure/B5133231.png)
![1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate](/img/structure/B5133244.png)
![N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B5133246.png)
